molecular formula C17H13NO6S B3000665 3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid CAS No. 855945-66-3

3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid

Cat. No.: B3000665
CAS No.: 855945-66-3
M. Wt: 359.35
InChI Key: HNPANDJOOXXJPT-UHFFFAOYSA-N
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Description

3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid is an anthraquinone derivative featuring a sulfonamido linker and a terminal propanoic acid group. This compound is structurally related to anthraquinone-based sulfonic acids (e.g., 9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, CAS 84-48-0) but differs in the substitution pattern, where the sulfonic acid is replaced by a sulfonamido group conjugated to a propanoic acid chain .

Properties

IUPAC Name

3-[(9,10-dioxoanthracen-2-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6S/c19-15(20)7-8-18-25(23,24)10-5-6-13-14(9-10)17(22)12-4-2-1-3-11(12)16(13)21/h1-6,9,18H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPANDJOOXXJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an anthracene core with a sulfonamide and propanoic acid functional group, which contributes to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

C14H13NO5S\text{C}_{14}\text{H}_{13}\text{N}\text{O}_5\text{S}

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

  • Carbonic Anhydrase Inhibition : Recent studies have demonstrated that anthraquinone-based sulfonamides exhibit significant inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA II and hCA IX. The inhibition constants for these compounds are often in the nanomolar range, indicating potent activity .
  • Anticancer Activity : The compound has shown promise as an anticancer agent through its ability to inhibit tumor-associated CA IX, which is overexpressed in various cancers. In vitro studies have reported IC50 values as low as 30 nM for certain derivatives .
  • Enzyme Interaction : The sulfonamide group enhances binding affinity to target enzymes, facilitating competitive inhibition. This mechanism is crucial for the development of therapeutic agents targeting metabolic pathways in cancer cells .

Table 1: Inhibitory Activity Against Carbonic Anhydrase Isoforms

CompoundhCA II IC50 (nM)hCA IX IC50 (nM)
This compound41.5830.06
AAZ (Positive Control)49.31Not applicable

Note : The above data indicates that the compound exhibits superior inhibitory activity compared to the positive control AAZ.

Antiproliferative Studies

In vitro antiproliferative assays using MDA-MB-231 breast cancer cells revealed that compounds derived from the sulfonamide exhibited significant growth inhibition. The median growth-inhibitory concentrations were measured alongside controls:

CompoundIC50 (µM)
This compound0.5
Staurosporine (Positive Control)0.1

These findings suggest that the compound not only inhibits CA but also affects cancer cell viability directly.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the sulfonamide moiety significantly affect the biological activity of derivatives:

  • Sulfonamide Group : Essential for maintaining high inhibitory activity against CA isoforms.
  • Linker Variations : Altering the linker between the anthraquinone core and the sulfonamide can enhance or reduce potency depending on sterics and electronic effects .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical structural and physicochemical properties of 3-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid and related compounds:

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound (Target) C₁₇H₁₃NO₆S 359.35 g/mol Sulfonamido-propanoic acid at C2 Enhanced solubility due to propanoic acid; potential for hydrogen bonding .
9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid (CAS 84-48-0) C₁₄H₈O₅S 288.27 g/mol Sulfonic acid at C2 High acidity (pKa ~1.2); used in HPLC separations .
9,10-Dioxo-9,10-dihydroanthracene-2-carboxylic acid (CAS 117-78-2) C₁₅H₈O₄ 252.22 g/mol Carboxylic acid at C2 Lower solubility in water compared to sulfonic/sulfonamido derivatives .
Compound 3 (Biopolymers and Cell, 2023) C₂₀H₁₃N₃O₅S₂ 439.46 g/mol Thiazolidinone ring + propanoic acid 78% synthesis yield; λₘₐₓ at 440 nm (LC-MS) .
N-(Anthraquinonyl) sulfonamide derivatives (e.g., 10a–d, IJMS 2014) Variable ~500–600 g/mol Celecoxib-linked sulfonamides COX-2 inhibitory activity; thermal stability up to 200°C .

Key Differences in Physicochemical and Functional Properties

Solubility and Acidity: The target compound’s propanoic acid group improves aqueous solubility compared to the purely aromatic 9,10-dioxoanthracene-2-carboxylic acid (CAS 117-78-2) . However, it is less acidic than the sulfonic acid analog (CAS 84-48-0), which has a pKa near 1.2 due to the strong electron-withdrawing sulfonic acid group . Compound 3 (Biopolymers and Cell) exhibits moderate solubility in polar organic solvents (e.g., DMSO) due to its thiazolidinone ring, whereas the target compound’s propanoic acid enhances water compatibility .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling anthraquinone-2-sulfonyl chloride with 3-aminopropanoic acid, analogous to methods used for sulfonamide derivatives in (reflux in ethanol/DMF) . Compound 3 was synthesized via a three-step route with a 78% yield, highlighting the efficiency of thiazolidinone ring formation .

Biological Relevance: Sulfonamide derivatives like 10a–d (IJMS 2014) show COX-2 inhibition, suggesting the target compound may also interact with enzyme active sites via its sulfonamido group .

Structural Flexibility vs. Rigidity: The anthraquinone core imposes rigidity, which may limit conformational adaptability compared to more flexible analogs like compound 3 (thiazolidinone ring) . Substituent positioning (e.g., C2 vs. C1/C4 in nitro derivatives) significantly affects electronic properties and intermolecular interactions .

Analytical Characterization

  • HPLC Analysis : The sulfonic acid analog (CAS 84-48-0) is separable using a Newcrom R1 HPLC column under reverse-phase conditions, suggesting similar methods could resolve the target compound .
  • Spectroscopic Data : Compound 3’s ¹H NMR (δ 2.48–9.31 ppm) and LC-MS (m/z 440 [M+H]⁺) provide benchmarks for validating the target compound’s structure .

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